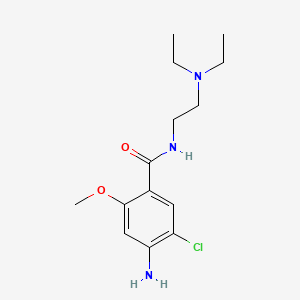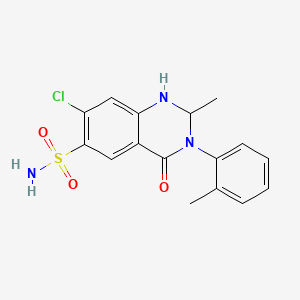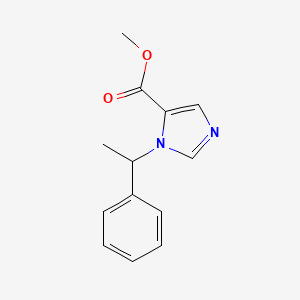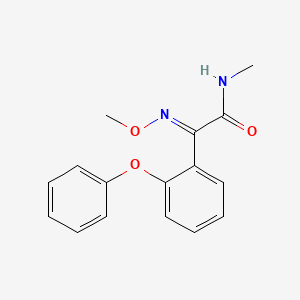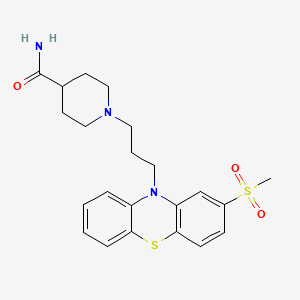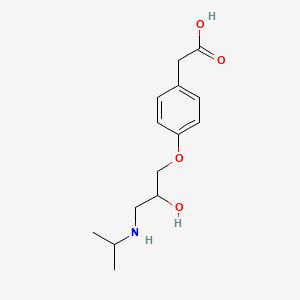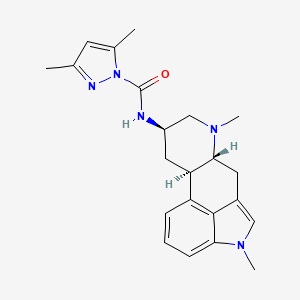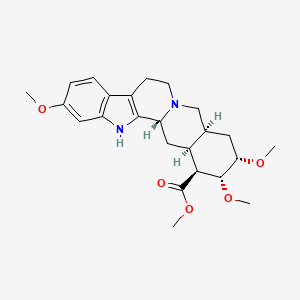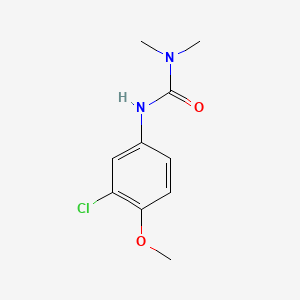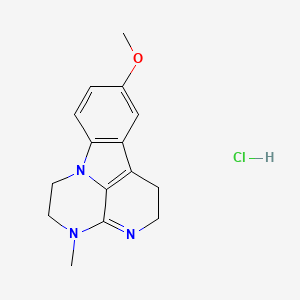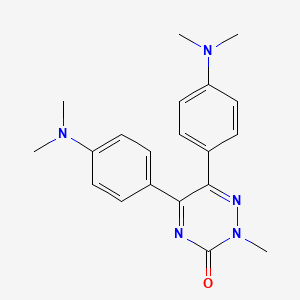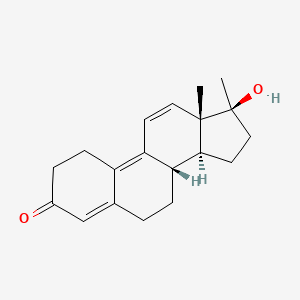
Milameline-Hydrochlorid
Übersicht
Beschreibung
Milamelinhydrochlorid ist ein Muskarin-Acetylcholin-Rezeptor-Agonist, der ursprünglich zur Behandlung der Alzheimer-Krankheit entwickelt wurde. Es ist ein nicht-selektiver partieller Agonist mit kognitionsfördernden Eigenschaften. Trotz seines Potenzials ergaben klinische Studien nicht die gewünschten Ergebnisse, was zu seiner Einstellung führte .
Herstellungsmethoden
Milamelinhydrochlorid kann durch verschiedene verwandte Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 1-Methyl-1,2,3,6-Tetrahydropyridin-3-carbaldehyd mit Methoxyamin in Gegenwart von Triethylamin in Dimethylformamid (DMF)
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zur Untersuchung von Muskarin-Rezeptor-Agonisten und ihren Wechselwirkungen.
Biologie: Die Forschung konzentrierte sich auf seine Auswirkungen auf das cholinerge System, insbesondere im Zusammenhang mit Gedächtnis und Lernen.
Wirkmechanismus
Milamelinhydrochlorid entfaltet seine Wirkung, indem es als partieller Agonist an Muskarin-Acetylcholin-Rezeptoren wirkt. Es bindet an diese Rezeptoren und ahmt die Wirkung von Acetylcholin nach, einem Neurotransmitter, der an verschiedenen physiologischen Prozessen beteiligt ist. Die Aktivierung dieser Rezeptoren führt zu verbesserten kognitiven Funktionen, insbesondere bei Gedächtnis und Lernen .
Wirkmechanismus
Target of Action
Milameline hydrochloride is a non-selective muscarinic acetylcholine receptor partial agonist . It displays roughly equal affinity at all receptor subtypes . The primary targets of Milameline are the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, affecting various functions such as heart rate, smooth muscle contraction, and cognitive functions.
Mode of Action
As a partial agonist, Milameline interacts with its targets, the mAChRs, by binding to these receptors and partially activating them . This interaction results in the modulation of the cholinergic system, which is involved in learning and memory .
Biochemical Pathways
The primary biochemical pathways affected by Milameline involve the neuroactive ligand-receptor interaction and the cholinergic synapse . By acting as a partial agonist at the mAChRs, Milameline can modulate these pathways, affecting the downstream effects related to cognition and memory.
Pharmacokinetics
As a small molecule drug , it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard mechanisms for small molecules.
Result of Action
The molecular and cellular effects of Milameline’s action primarily involve the enhancement of cognition. It has been shown to reverse spatial memory deficits in rats . In humans, the effects of Milameline were most apparent in the frontal regions, basal ganglia, and thalamus .
Action Environment
The action, efficacy, and stability of Milameline hydrochloride can be influenced by various environmental factors These could include the physiological state of the individual, the presence of other drugs, and individual genetic factors affecting drug metabolism.
Biochemische Analyse
Biochemical Properties
Milameline hydrochloride interacts with muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various cellular functions . As an agonist, Milameline hydrochloride binds to these receptors, triggering a series of biochemical reactions that can influence cognition .
Cellular Effects
In the cellular context, Milameline hydrochloride’s activation of muscarinic receptors can influence various cellular processes. It can impact cell signaling pathways, potentially influencing gene expression and cellular metabolism
Molecular Mechanism
Milameline hydrochloride exerts its effects at the molecular level primarily through its interaction with muscarinic acetylcholine receptors . As an agonist, it binds to these receptors, potentially leading to changes in gene expression and influencing cellular function .
Dosage Effects in Animal Models
While specific dosage effects of Milameline hydrochloride in animal models are not extensively documented, it has been used in studies involving mice
Metabolic Pathways
Given its role as a muscarinic receptor agonist, it may interact with enzymes or cofactors involved in these pathways
Transport and Distribution
It is likely that its distribution is influenced by its interaction with muscarinic receptors
Subcellular Localization
Given its role as a muscarinic receptor agonist, it may be localized to areas of the cell where these receptors are present
Vorbereitungsmethoden
Milameline hydrochloride can be synthesized through several related methods. One common synthetic route involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine-3-carbaldehyde with methoxyamine in the presence of triethylamine in dimethylformamide (DMF)
Analyse Chemischer Reaktionen
Milamelinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Stickstoffatom im Pyridinring.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Methoxyamin, Triethylamin und DMF für die Synthese. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Vergleich Mit ähnlichen Verbindungen
Milamelinhydrochlorid wird mit anderen Muskarin-Rezeptor-Agonisten verglichen, wie zum Beispiel:
- Alvamelin
- Sabcomelin
- Tazomelin
- Xanomelin
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität und Wirksamkeit an verschiedenen Muskarin-Rezeptor-Subtypen. Milamelinhydrochlorid ist einzigartig in seinen nicht-selektiven partiellen Agonisteneigenschaften, die zu seinem unterschiedlichen pharmakologischen Profil beitragen .
Eigenschaften
IUPAC Name |
(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-5-3-4-8(7-10)6-9-11-2;/h4,6H,3,5,7H2,1-2H3;1H/b9-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMRZODPLSRKR-MLBSPLJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C=NOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC=C(C1)/C=N/OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139886-04-7 | |
| Record name | 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, O-methyloxime, monohydrochloride, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139886-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milameline Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MILAMELINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W867E71LPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


